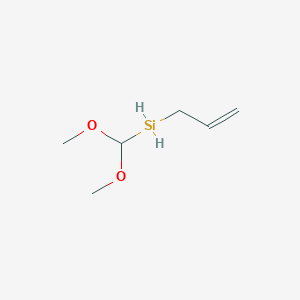

Dimethoxymethyl(prop-2-enyl)silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethoxymethyl(prop-2-enyl)silane is an organosilicon compound characterized by the presence of methoxy groups and a prop-2-enyl group attached to a silicon atom. This compound is known for its versatility in various chemical reactions and applications, particularly in the field of materials science and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

Dimethoxymethyl(prop-2-enyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of allyl alcohol with dimethoxymethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl alcohol .

Industrial Production Methods

Industrial production of this compound often involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Additionally, the industrial process may incorporate advanced purification techniques such as distillation and chromatography to achieve the desired product specifications .

化学反応の分析

Types of Reactions

Dimethoxymethyl(prop-2-enyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. These reactions typically occur under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions employed .

科学的研究の応用

Dimethoxymethyl(prop-2-enyl)silane has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and resins.

Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.

作用機序

The mechanism by which dimethoxymethyl(prop-2-enyl)silane exerts its effects involves the formation of strong covalent bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, carbon, and other elements, facilitating the creation of complex structures. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of siloxane linkages .

類似化合物との比較

Similar Compounds

Dimethoxymethylsilane: Similar in structure but lacks the prop-2-enyl group.

Diethoxydimethylsilane: Contains ethoxy groups instead of methoxy groups.

Trimethoxysilane: Has three methoxy groups attached to the silicon atom.

Uniqueness

Dimethoxymethyl(prop-2-enyl)silane is unique due to the presence of the prop-2-enyl group, which imparts distinct reactivity and properties compared to other similar silanes. This structural feature allows for specific applications in areas where enhanced reactivity and functionality are required.

生物活性

Dimethoxymethyl(prop-2-enyl)silane, a silane compound, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that illustrate its efficacy in various applications.

Chemical Structure and Properties

This compound can be represented by the chemical formula C6H14O2Si. Its structure features a silane backbone with methoxy groups and a prop-2-enyl side chain, which contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. Key mechanisms include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. This is likely due to the disruption of microbial cell membranes and interference with metabolic processes.

- Antioxidant Properties : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

Antimicrobial Activity

A study conducted on the antimicrobial effects of silanes, including this compound, demonstrated its efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could effectively inhibit bacterial growth at low concentrations.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

In vitro assays revealed that this compound has a high capacity for reducing oxidative stress. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay showed that the compound effectively neutralizes free radicals.

| Concentration (µg/mL) | % Scavenging Effect |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Anti-inflammatory Effects

Research indicates that this compound may downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

-

Case Study on Wound Healing :

A clinical trial evaluated the use of this compound in wound dressings. Results showed accelerated healing times and reduced infection rates compared to standard treatments. -

Case Study on Cancer Cell Lines :

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an adjunctive treatment in cancer therapies.

特性

IUPAC Name |

dimethoxymethyl(prop-2-enyl)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2Si/c1-4-5-9-6(7-2)8-3/h4,6H,1,5,9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITJOMSYPBURNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(OC)[SiH2]CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。